molecular formula C12H10ClFO3 B13932293 5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol

5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol

Cat. No.: B13932293
M. Wt: 256.66 g/mol
InChI Key: PXZAYSUIFHAERV-UHFFFAOYSA-N
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Description

8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound with a unique structure that includes chloro, fluoro, methoxymethoxy, and trifluoromethanesulfonate groups

Preparation Methods

The synthesis of 8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps, starting from simpler precursor compounds. The synthetic route often includes halogenation, methoxymethoxylation, and sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to form hydroxyl derivatives.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate include:

  • 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
  • 8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate

These compounds share similar structural features but differ in specific functional groups, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C12H10ClFO3

Molecular Weight

256.66 g/mol

IUPAC Name

5-chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol

InChI

InChI=1S/C12H10ClFO3/c1-16-6-17-10-5-8(15)4-7-2-3-9(14)12(13)11(7)10/h2-5,15H,6H2,1H3

InChI Key

PXZAYSUIFHAERV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C2C(=CC(=C1)O)C=CC(=C2Cl)F

Origin of Product

United States

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